4-Bromo-2-(trimethylsilyl)thiophene
Overview
Description
4-Bromo-2-(trimethylsilyl)thiophene is a chemical compound with the molecular formula C7H11BrSSi . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of 4-Bromo-2-(trimethylsilyl)thiophene involves various analytical charts that can be found on the product detail page .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trimethylsilyl)thiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd position with a trimethylsilyl group and at the 4th position with a bromine atom .Physical And Chemical Properties Analysis
4-Bromo-2-(trimethylsilyl)thiophene is a liquid at 20°C . It has a flash point of 96°C , a specific gravity of 1.31 , and a refractive index of 1.54 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to light, air, and heat .Scientific Research Applications
Selective Electrochemical Monosilylation and Polysilylation
4-Bromo-2-(trimethylsilyl)thiophene plays a role in the electrochemical monosilylation and polysilylation of halothiophenes, as demonstrated in a study where bromo derivatives showed higher reactivity compared to chloro analogs. This research offers insights into selective silylation processes and the behavior of different halothiophenes in such reactions (Deffieux et al., 1996).
Building Blocks for Electronic Properties Tuning
Research involving the synthesis of 3-Fluoro-4-hexylthiophene through perbromination and trimethylsilyl protection of thiophene highlights the application of 4-Bromo-2-(trimethylsilyl)thiophene in tuning the electronic properties of conjugated polythiophenes. This study emphasizes the potential of such derivatives in electronic applications (Gohier et al., 2013).
Comparative Electrochemical Study with Carbonylcobalt Units
The synthesis and characterization of 2,4-Bis(trimethylsilylethynyl)thiophene coordinated carbonylcobalt units, including 4-bromo-2-(trimethylsilylethynyl)thiophene, shed light on their electrochemical properties. This research is significant in the context of organometallic chemistry and the development of new materials with unique electrochemical characteristics (Arnanz et al., 2007).
Synthesis of Unsymmetrically Disubstituted Thiophenes
A study on the synthesis of unsymmetrically 3,4-disubstituted thiophenes using 3,4-bis(trimethylsilyl)thiophene demonstrates the utility of similar compounds in creating diverse thiophene derivatives. This research is pivotal in the field of organic chemistry, particularly in synthesizing compounds with specific substitution patterns (Ye & Wong, 1997).
Electrophilic Cyclization of Terminal Acetylenes
Research on the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, using (trimethylsilyl)acetylene, provides an example of how derivatives of 4-Bromo-2-(trimethylsilyl)thiophene can be effectively utilized in complex organic synthesis processes (Yue & Larock, 2002).
Safety And Hazards
4-Bromo-2-(trimethylsilyl)thiophene can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It is also recommended to rinse cautiously with water for several minutes if the compound gets in the eyes .
properties
IUPAC Name |
(4-bromothiophen-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJATTVQJWOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trimethylsilyl)thiophene | |
CAS RN |
77998-61-9 | |
Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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